

Deleobuvir (BI 207127) pharmacology and toxicology

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An In-Depth Technical Guide to the Pharmacology and Toxicology of **Deleobuvir** (BI 207127)

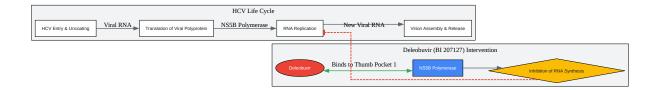
Introduction

Deleobuvir, also known as BI 207127, is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of chronic HCV infection, particularly genotype 1.[1][3] **Deleobuvir** functions as a direct-acting antiviral (DAA) by allosterically inhibiting the viral polymerase, an enzyme essential for the replication of the HCV genome.[4][5] Although its development was ultimately discontinued due to insufficient efficacy in certain patient populations, the study of **Deleobuvir** has provided valuable insights into the pharmacology and toxicology of non-nucleoside inhibitors.[2][5]

Pharmacology Mechanism of Action

Deleobuvir is a non-competitive inhibitor that binds to a distinct allosteric site on the NS5B polymerase known as thumb-pocket 1.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA synthesis activity and preventing viral replication.[4][6] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, **Deleobuvir**'s allosteric inhibition offers a different mechanism for disrupting viral proliferation. [7][8] The inhibition is reversible and noncovalent.[1]





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Caption: Mechanism of action of **Deleobuvir** in inhibiting HCV replication.

In Vitro Activity

Deleobuvir has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in cell-based replicon assays.[1][5]

Parameter	HCV Genotype 1a	HCV Genotype 1b	Reference
EC50	23 nM	11 nM	[1][5]
IC50	50 nM (polymerase activity)	19-50 nM (polymerase activity)	[4][5]
EC50: 50% effective concentration; IC50: 50% inhibitory concentration.			

The compound shows high specificity for HCV NS5B polymerase with weak to no inhibitory activity against other viral polymerases like poliovirus RdRp or mammalian DNA polymerases α , β , and γ .[4][5]

Pharmacokinetics

1.3.1. Absorption and Distribution Following oral administration, plasma exposure of **Deleobuvir** was found to be supraproportional at doses of 400 mg every 8 hours (q8h) and higher.[1][9] In patients with cirrhosis, plasma exposure was approximately two-fold higher than in patients without cirrhosis.[1][10]

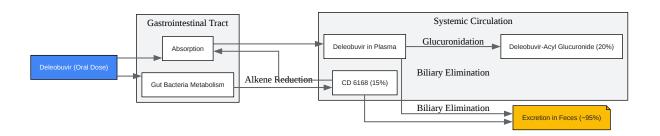


1.3.2. Metabolism and Excretion A mass balance study in healthy subjects following a single 800 mg oral dose of [14C]**Deleobuvir** revealed that the majority of the radioactivity (95.1%) was recovered in the feces.[11][12] This indicates that fecal elimination is the primary route of excretion. **Deleobuvir** has a moderate to high clearance rate.[11][12]

Two major metabolites have been identified in plasma:[11][12]

- Acyl glucuronide (deleobuvir-AG): Represents approximately 20% of the total drug-related material in plasma.
- CD 6168: An alkene reduction metabolite formed by gut bacteria, accounting for about 15% of drug-related material in plasma.

In fecal samples, unchanged **Deleobuvir** and the metabolite CD 6168 were the main components, each representing 30-35% of the administered dose.[11][12] The biotransformation of **Deleobuvir** appears to be mediated by non-CYP450 enzymes, which is a significant finding as in vitro models based on hepatocytes did not accurately predict in vivo clearance.[11]



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Caption: Metabolic pathway of **Deleobuvir**.

1.3.3. Pharmacokinetic Parameters



Parameter	Value (Patients without Cirrhosis)	Value (Patients with Cirrhosis)	Reference
Terminal Elimination Half-Life (t1/2)	5.9 to 6.0 hours	3.7 to 5.3 hours	[1]
Time to Cmax	~3 hours	~3 hours	[11][12]
Note: Substantial variability in			
pharmacokinetic			
parameters between			
patients was			
observed, with			
coefficients of			
variation $>60\%$.[1]			

Drug-Drug Interactions

In vitro studies assessed the drug-drug interaction (DDI) potential of **Deleobuvir** and its major metabolites, CD 6168 and **deleobuvir**-AG.[13] These studies revealed complex interactions with Cytochrome P450 (CYP) enzymes. Notably, **deleobuvir**-AG was a more potent inactivator of CYP2C8 than the parent drug, and CD 6168 showed potential for P450 induction.[13] Including the effects of these metabolites was crucial for accurately predicting the net DDI potential, particularly for CYP3A4.[13]

Toxicology and Safety Adverse Events in Clinical Trials

Deleobuvir was generally well-tolerated in Phase 1b clinical trials.[1][9] The most frequently reported adverse events (AEs) were dose-dependent and typically mild to moderate in intensity.[1][10]



Adverse Event Category	Frequency in Deleobuvir Group	Common Manifestations	Reference
Gastrointestinal Disorders	43.5% (20/46 patients)	Nausea, vomiting, diarrhea	[1][14][15]
Nervous System Disorders	21.7% (10/46 patients)	Headache	[1]
Skin/Cutaneous Tissue Disorders	17.4% (8/46 patients)	Rash	[1]
Data from a 5-day monotherapy study.[1]			

No significant hepatic, renal, or hematologic toxicity was observed during short-term administration.[1] In combination therapy trials with faldaprevir and ribavirin, serious AEs were more common in patients with moderate hepatic impairment (Child-Pugh B) compared to those with mild impairment (Child-Pugh A).[14]

Resistance

As with many direct-acting antivirals, treatment with **Deleobuvir** can lead to the emergence of resistant viral variants. In vitro and in vivo studies have identified amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the drug.[1][6]

- Key Resistance-Associated Substitution: P495 in thumb-pocket 1 is the most common site
 for substitutions. The P495L substitution was found to decrease sensitivity to **Deleobuvir** by
 120- to 310-fold.[1][10]
- Fitness of Resistant Variants: Variants carrying the P495 substitutions, such as P495L, did
 not persist in follow-up after the cessation of drug pressure, suggesting they have lower
 replicative fitness compared to the wild-type virus.[1][3]

Key Experimental Protocols Phase 1b Monotherapy Study Protocol (Representative)

Foundational & Exploratory

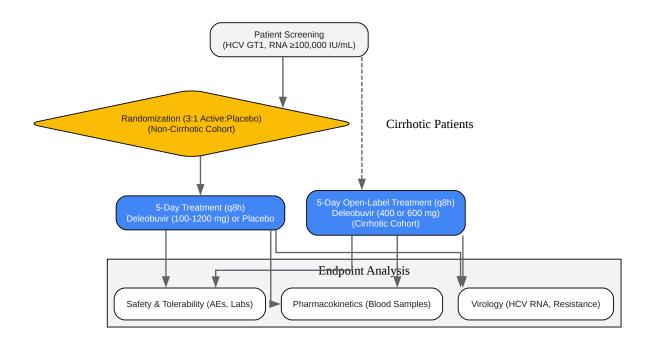




This protocol is a summary of the design used to evaluate the initial antiviral activity, safety, and pharmacokinetics of **Deleobuvir**.[1]

- Study Design: Double-blind, placebo-controlled, dose-escalation study.
- Patient Population: Treatment-naive or treatment-experienced adult patients with chronic HCV genotype 1 infection, with and without compensated cirrhosis. Exclusion criteria included co-infection with HBV or HIV, other concurrent liver diseases, and significant comorbidities.[1]
- Dosing Regimens:
 - Patients without cirrhosis: Randomized to receive **Deleobuvir** (100, 200, 400, 800, or 1,200 mg) or a matching placebo every 8 hours for 5 days.
 - Patients with cirrhosis: Received open-label **Deleobuvir** at 400 mg or 600 mg every 8 hours for 5 days.
- Primary Endpoints:
 - Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
 - Antiviral Activity: Measured by the change in plasma HCV RNA levels from baseline.
- Pharmacokinetic Analysis: Serial blood samples were collected to determine plasma concentrations of **Deleobuvir** and its pharmacokinetic parameters.
- Virologic Analysis: NS5B genotyping and phenotyping were performed at baseline and during the study to identify resistance-associated substitutions.





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Caption: Workflow for a Phase 1b **Deleobuvir** monotherapy trial.

Mass Balance and Metabolite Profiling Protocol

This protocol outlines the methodology used to determine the absorption, metabolism, and excretion of **Deleobuvir**.[11][12]

- Study Design: Open-label, single-dose study in healthy male subjects.
- Dosing: Administration of a single oral 800 mg dose of **Deleobuvir** containing 100 μ Ci of [14C]**Deleobuvir**.
- Sample Collection: Blood, urine, and feces were collected at predefined intervals post-dose to measure total radioactivity and profile metabolites.



• Analytical Methods:

- Radioactivity Measurement: Liquid scintillation counting was used to quantify total radioactivity in all samples.
- Metabolite Profiling: High-performance liquid chromatography (HPLC) with radiochemical detection was used to separate the parent drug from its metabolites.
- Metabolite Identification: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate the structures of the metabolites.

Primary Endpoints:

- Mass Balance: Calculation of the total recovery of radioactivity in urine and feces.
- Pharmacokinetics: Determination of the pharmacokinetic profiles of total radioactivity,
 Deleobuvir, and its major metabolites.
- Metabolite Identification: Characterization of the primary biotransformation pathways.

Conclusion

Deleobuvir (BI 207127) is a potent, allosteric inhibitor of the HCV NS5B polymerase with a well-characterized pharmacological profile. Its primary mechanism involves binding to the thumb-pocket 1 site, leading to the inhibition of viral RNA synthesis. The drug is predominantly cleared through fecal excretion, with metabolism mediated by non-CYP450 pathways and gut microbiota playing a significant role. In early clinical studies, **Deleobuvir** demonstrated dose-dependent antiviral activity and was generally well-tolerated, with gastrointestinal effects being the most common adverse events. The emergence of resistance, primarily through substitutions at the P495 position, was a key virologic finding. Although development was halted, the extensive research on **Deleobuvir** has contributed significantly to the understanding of non-nucleoside polymerase inhibitors as a class of antiviral agents.

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